1,5-dichloro-2-fluoro-4-isocyanatobenzene
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Overview
Description
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-2-fluoro-4-isocyanatobenzene can be synthesized through several methods, including:
Direct halogenation: Chlorination and fluorination of benzene derivatives followed by nitration and subsequent conversion to the isocyanate group.
Sandmeyer Reaction:
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The use of advanced catalysts and controlled reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dichloro-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Urea Derivatives: Resulting from the oxidation of the isocyanate group.
Amines: Formed through the reduction of the isocyanate group.
Substituted Benzene Derivatives: Resulting from substitution reactions involving chlorine and fluorine atoms.
Scientific Research Applications
1,5-Dichloro-2-fluoro-4-isocyanatobenzene finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages.
Pathways Involved: The reactions typically proceed through nucleophilic addition mechanisms, leading to the formation of various derivatives.
Comparison with Similar Compounds
1,5-Dichloro-2-fluoro-4-isocyanatobenzene is unique due to its specific arrangement of halogens and the isocyanate group. Similar compounds include:
3,4-Difluorophenyl isocyanate: Similar in structure but with different positions of fluorine atoms.
2,4-Difluorophenyl isocyanate: Another isocyanate derivative with different halogen positions.
These compounds differ in their reactivity and applications due to the variations in their chemical structures.
Properties
CAS No. |
2649066-56-6 |
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Molecular Formula |
C7H2Cl2FNO |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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